molecular formula C11H12ClN3 B8569834 3-(4-Chlorobenzyl)-1-methyl-1H-pyrazol-5-ylamine

3-(4-Chlorobenzyl)-1-methyl-1H-pyrazol-5-ylamine

Cat. No. B8569834
M. Wt: 221.68 g/mol
InChI Key: FOSOEMUSRFWQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-1-methyl-1H-pyrazol-5-ylamine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorobenzyl)-1-methyl-1H-pyrazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorobenzyl)-1-methyl-1H-pyrazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Chlorobenzyl)-1-methyl-1H-pyrazol-5-ylamine

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-15-11(13)7-10(14-15)6-8-2-4-9(12)5-3-8/h2-5,7H,6,13H2,1H3

InChI Key

FOSOEMUSRFWQPN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-(4-chlorophenyl)-3-oxo-butyronitrile (Preparation 96, 2.2 g, 11 mmol) and N-methylhydrazine (1.94 mL, 36.5 mmol) in EtOH (40 mL, 800 mmol) was heated at 100° C. in a 40 mL vial (the reaction was split into 2 equal batches). After 20 h, the reaction mixture was cooled to rt and concentrated in vacuo. The residue was purified on the Isco (40 g SiO2, hexanes to ethyl acetate) to afford the title compound as an off-white solid (1.83 g, 69%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
N-methylhydrazine
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

A solution of 4-(4-chloro-phenyl)-3-oxo-butyronitrile (200 mg, 1 mmol, 1.0 equiv) and N-methylhydrazine (153 mg, 3.32 mmol, 3.2 equiv) in 4 mL of ethanol was heated at 100° C. in a sealed tube. After 4 d, the reaction mixture was cooled to ambient temperature and concentrated in vacuo. The residue was purified via automated flash chromatography (40 g SiO2, gradient from hexanes to ethyl acetate) to afford the product as a yellow solid (188 mg, 80%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
N-methylhydrazine
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
80%

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